molecular formula C10H14BFO3 B1284247 2-Butoxy-5-fluorophenylboronic acid CAS No. 480438-62-8

2-Butoxy-5-fluorophenylboronic acid

Cat. No. B1284247
M. Wt: 212.03 g/mol
InChI Key: ILEICROJFBXMNF-UHFFFAOYSA-N
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Description

2-Butoxy-5-fluorophenylboronic acid is a chemical compound with the empirical formula C10H14BFO3 . It has a molecular weight of 212.03 . This compound is typically in solid form .


Synthesis Analysis

The primary application of 2-Butoxy-5-fluorophenylboronic acid lies in its role as a building block in the synthesis of more complex molecules. Protodeboronation of pinacol boronic esters, a process that involves the removal of a boron group from an organic compound, has been reported .


Molecular Structure Analysis

The molecular structure of 2-Butoxy-5-fluorophenylboronic acid consists of a phenyl ring substituted with a butoxy group and a fluorine atom . The boronic acid group is attached to the phenyl ring .


Chemical Reactions Analysis

Due to the presence of both a boronic acid group and a fluorophenyl moiety, 2-Butoxy-5-fluorophenylboronic acid can participate in various coupling reactions, particularly Suzuki-Miyaura couplings, to form carbon-carbon bonds with other organic fragments.


Physical And Chemical Properties Analysis

2-Butoxy-5-fluorophenylboronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 366.0±52.0 °C at 760 mmHg, and a flash point of 175.1±30.7 °C . It has a molar refractivity of 53.7±0.4 cm3 . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : 2-Butoxy-5-fluorophenylboronic acid is used as a reagent in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
    • Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
    • Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Preparation of New Functional Materials

    • Field : Material Science
    • Application : This compound can be used as a precursor for the synthesis of new functional materials with specific optical or electronic properties.
    • Method : The specific methods of application or experimental procedures were not detailed in the source.
    • Results : The outcomes of these applications were not provided in the source.
  • Exploration of New Synthetic Methodologies

    • Field : Organic Chemistry
    • Application : Researchers utilize 2-Butoxy-5-fluorophenylboronic acid in the exploration of new synthetic methodologies and reaction mechanisms.
    • Method : The specific methods of application or experimental procedures were not detailed in the source.
    • Results : The outcomes of these applications were not provided in the source.
  • Preparation of Phenylboronic Catechol Esters

    • Field : Organic Chemistry
    • Application : 2-Butoxy-5-fluorophenylboronic acid can be used in the preparation of phenylboronic catechol esters .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .
  • Building Block in Synthesis

    • Field : Organic Chemistry
    • Application : The primary application of 2-Butoxy-5-fluorophenylboronic acid lies in its role as a building block in the synthesis of more complex molecules.
    • Method : The specific methods of application or experimental procedures were not detailed in the source.
    • Results : The outcomes of these applications were not provided in the source.
  • Preparation of Promising Anion Receptors for Polymer Electrolytes
    • Field : Material Science
    • Application : 2-Butoxy-5-fluorophenylboronic acid can be used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .

properties

IUPAC Name

(2-butoxy-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEICROJFBXMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584284
Record name (2-Butoxy-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxy-5-fluorophenylboronic acid

CAS RN

480438-62-8
Record name 2-Butoxy-5-fluorophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Butoxy-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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